molecular formula C15H21NO3S B8041789 N-Cyclohexyl-2-methanesulfonyl-N-methyl-benzamide

N-Cyclohexyl-2-methanesulfonyl-N-methyl-benzamide

Cat. No.: B8041789
M. Wt: 295.4 g/mol
InChI Key: IETIWAXZPPHODF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methanesulfonyl-N-methyl-benzamide: is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexyl group, a methanesulfonyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-16(12-8-4-3-5-9-12)15(17)13-10-6-7-11-14(13)20(2,18)19/h6-7,10-12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETIWAXZPPHODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-methanesulfonyl-N-methyl-benzamide typically involves the reaction of cyclohexylamine with 2-methanesulfonylbenzoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and real-time monitoring can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-2-methanesulfonyl-N-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The benzamide moiety allows for nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-Cyclohexyl-2-methanesulfonyl-N-methyl-benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-methanesulfonyl-N-methyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methanesulfonyl group plays a crucial role in its binding affinity and specificity towards these targets, influencing the overall pharmacological activity of the compound.

Comparison with Similar Compounds

  • N-Cyclohexyl-2-methanesulfonyl-N-ethyl-benzamide
  • N-Cyclohexyl-2-methanesulfonyl-N-propyl-benzamide
  • N-Cyclohexyl-2-methanesulfonyl-N-butyl-benzamide

Comparison: N-Cyclohexyl-2-methanesulfonyl-N-methyl-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, the methyl derivative exhibits higher solubility and better pharmacokinetic properties, making it a more favorable candidate for certain applications.

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